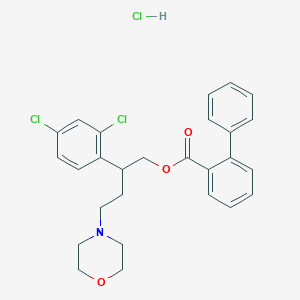
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride, also known as BDP-9066, is a chemical compound that has been extensively researched for its potential use in treating various diseases. This compound belongs to the class of benzyl ethers and has been shown to exhibit potent biological activity in several studies.
Mechanism Of Action
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride exerts its biological activity by inhibiting the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride also inhibits the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a signaling pathway involved in angiogenesis.
Biochemical And Physiological Effects
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth of various tumor cell lines by inducing apoptosis and inhibiting cell proliferation. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is its potent biological activity, which makes it a promising candidate for the development of new drugs for treating various diseases. However, the synthesis of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is complex and requires several steps, which may limit its use in large-scale production. Additionally, further studies are needed to determine the optimal dosage and administration route for (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride.
Future Directions
There are several future directions for the research on (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride. One potential application of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride in animal models of these diseases. Another potential application of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride in cancer patients. Additionally, further studies are needed to investigate the potential side effects of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride and its safety profile in humans.
Synthesis Methods
The synthesis of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves the reaction of (1,1'-Biphenyl)-4-carboxylic acid with 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the hydrochloride salt form of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride.
Scientific Research Applications
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects in several in vitro and in vivo studies. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
119585-15-8 |
|---|---|
Product Name |
(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride |
Molecular Formula |
C27H28Cl3NO3 |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] 2-phenylbenzoate;hydrochloride |
InChI |
InChI=1S/C27H27Cl2NO3.ClH/c28-22-10-11-24(26(29)18-22)21(12-13-30-14-16-32-17-15-30)19-33-27(31)25-9-5-4-8-23(25)20-6-2-1-3-7-20;/h1-11,18,21H,12-17,19H2;1H |
InChI Key |
KURZBAMBQMWESX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Canonical SMILES |
C1COCCN1CCC(COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
synonyms |
Biphenylcarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



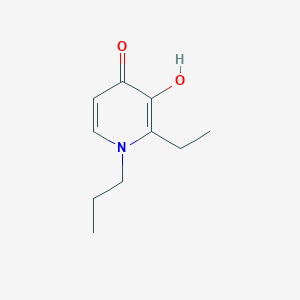
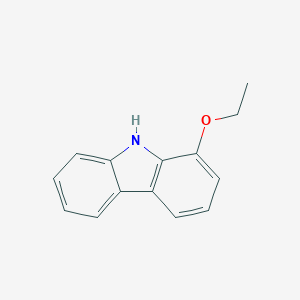
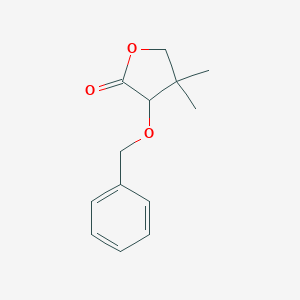
![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)
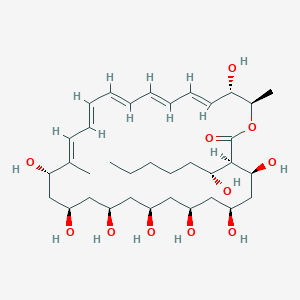
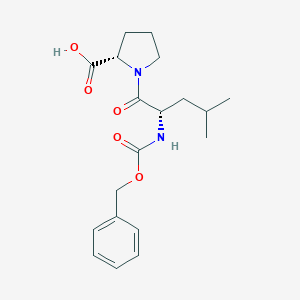
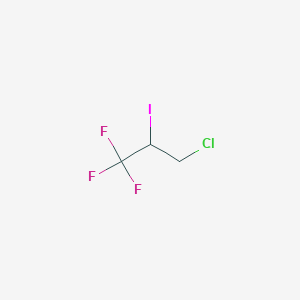
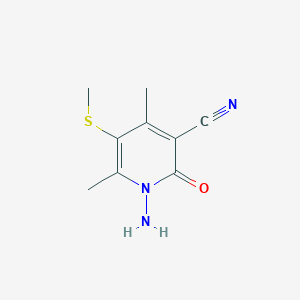
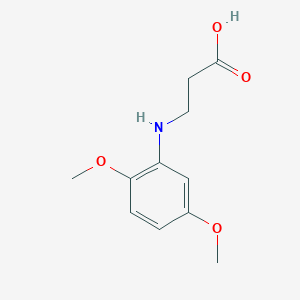
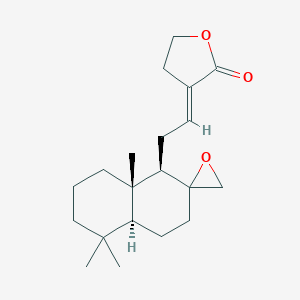
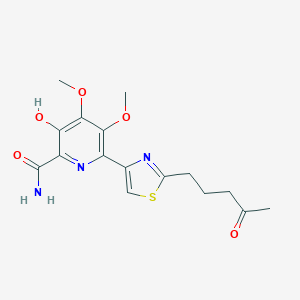
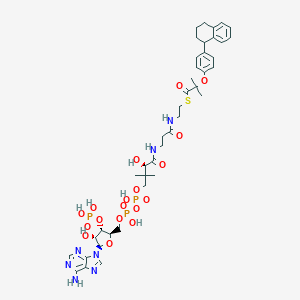
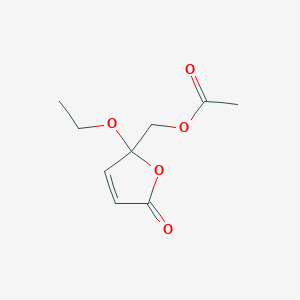
![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)